利多卡因杂质 K

描述

N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride, chemically known as 2-(N-ethyl-N-methylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride, is a byproduct formed during the synthesis of lidocaine. Lidocaine is a widely used local anesthetic and antiarrhythmic agent. Impurities like N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride are important to identify and quantify to ensure the safety and efficacy of pharmaceutical products.

科学研究应用

N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to develop and validate methods for the quantification of impurities in pharmaceutical formulations.

Biology: Studied for its potential biological activity and interactions with biological systems.

Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties to understand its impact on the safety and efficacy of lidocaine.

Industry: Utilized in quality control processes to ensure the purity and safety of lidocaine-containing products.

作用机制

Target of Action

Lidocaine Impurity K, also known as N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride, primarily targets sodium ion channels in the neuronal cell membrane . These channels play a crucial role in the generation and conduction of impulses in neurons.

Mode of Action

The compound interacts with its targets by inhibiting the sodium ion channels . This blockade prevents the transient increase in permeability of excitable membranes to sodium ions, which is necessary for the generation and conduction of impulses . By reducing the permeability of cell membranes to sodium, it decreases membrane depolarization, blocking the propagation of the action potential, and hence decreases the neural conduction of pain stimuli .

Biochemical Pathways

The affected biochemical pathway primarily involves the transmission of nerve impulses . By blocking sodium channels, Lidocaine Impurity K inhibits the propagation of action potentials in neurons . This results in a numbing effect on the tissues where the medication is applied, effectively blocking the sensations of pain .

Pharmacokinetics

It is absorbed into the bloodstream, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of Lidocaine Impurity K’s action is the numbing of local tissues , which makes it an effective local anesthetic . It can block or decrease muscle contractile, resulting in effects like vasodilation, hypotension, and irregular heart rate, among others .

生化分析

Biochemical Properties

N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride, like Lidocaine, is expected to interact with various enzymes and proteins, particularly those involved in signal conduction in neurons . The nature of these interactions primarily involves the blocking of fast voltage-gated Na+ channels , which disrupts the normal flow of signals along the neurons.

Cellular Effects

The effects of N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride on cells are likely to be similar to those of Lidocaine. Lidocaine has been shown to have an inhibitory effect on sodium (Na+) inward flow, thereby affecting cellular processes . It also influences cell function by impacting cell signaling pathways .

Molecular Mechanism

The molecular mechanism of action of N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride is expected to be similar to that of Lidocaine. Lidocaine acts by blocking the fast voltage-gated Na+ channels in neurons . This blocking action disrupts the normal flow of signals along the neurons, leading to a numbing effect .

Temporal Effects in Laboratory Settings

Studies on Lidocaine have shown that it has a well-sustained release efficacy

Dosage Effects in Animal Models

Studies on Lidocaine have shown that it has significant release effects in rats, and these effects have a dose-dependency

Metabolic Pathways

Lidocaine is metabolized by the cytochrome P450 system Given the structural similarity, it is likely that N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride is metabolized through similar pathways

Transport and Distribution

Given its structural similarity to Lidocaine, it is likely to be quickly absorbed in the heart, brain, kidney, and other tissues with a rich blood supply .

Subcellular Localization

Given its role in blocking fast voltage-gated Na+ channels , it is likely to be localized in the neuronal cell membrane where these channels are present.

准备方法

Synthetic Routes and Reaction Conditions

N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride can be synthesized through various chemical reactions involving the starting materials used in the production of lidocaine. One common method involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with N-ethyl-N-methylamine under controlled conditions to yield N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride.

Industrial Production Methods

In industrial settings, the production of N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride is typically minimized through optimized reaction conditions and purification processes. High-performance liquid chromatography (HPLC) and other analytical techniques are employed to monitor and control the levels of impurities during the manufacturing process.

化学反应分析

Types of Reactions

N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride undergoes various chemical reactions, including:

Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives.

Reduction: Reducing agents can convert N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride to its reduced forms.

Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated compounds.

相似化合物的比较

Similar Compounds

Lidocaine Impurity A: 2,6-Dimethylaniline, a primary aromatic amine and a major metabolite of lidocaine.

Monoethylglycinexylidide (MEGX): A metabolite of lidocaine with similar pharmacological activity.

Glycylxylidide (GX): Another metabolite of lidocaine with pharmacological relevance.

Uniqueness

N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride is unique due to its specific chemical structure and formation pathway. Unlike other impurities and metabolites, it is formed through the reaction of N-ethyl-N-methylamine with intermediates in the lidocaine synthesis process. Its presence and concentration are critical for ensuring the quality and safety of lidocaine formulations.

属性

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[ethyl(methyl)amino]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c1-5-15(4)9-12(16)14-13-10(2)7-6-8-11(13)3;/h6-8H,5,9H2,1-4H3,(H,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBBVJVUJAPCDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC(=O)NC1=C(C=CC=C1C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

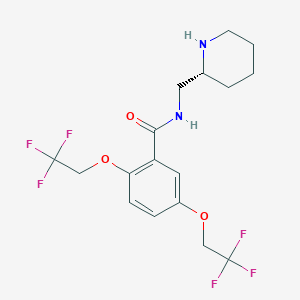

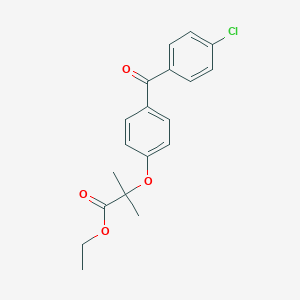

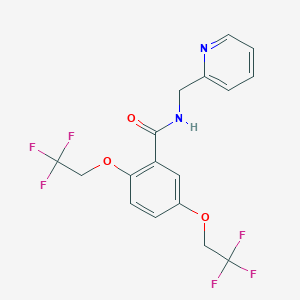

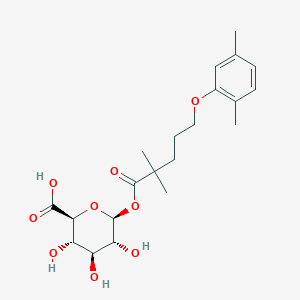

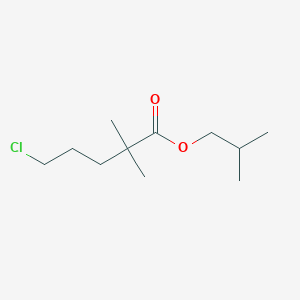

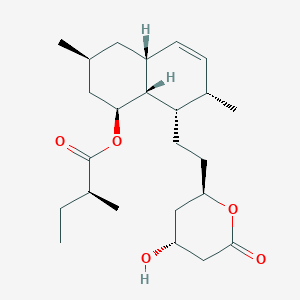

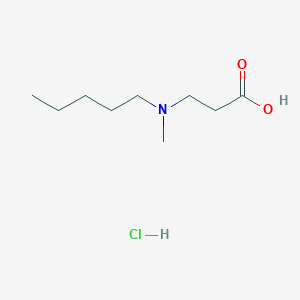

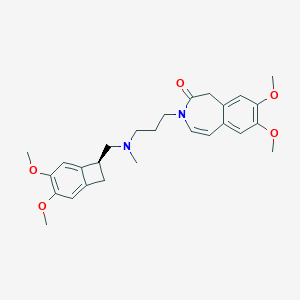

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。